molecular formula C12H10N2O3S B2485620 Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate CAS No. 2310143-59-8

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate

Cat. No.: B2485620
CAS No.: 2310143-59-8
M. Wt: 262.28
InChI Key: PZYDLGSJYYLWMI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a thiazole-derived heterocyclic compound characterized by:

  • Position 2: Amino group (-NH₂).
  • Position 4: Methyl ester (-COOCH₃).
  • Position 5: Benzoyl group (-C₆H₅CO).

The molecular formula is C₁₂H₁₀N₂O₃S, with a calculated molecular weight of 262.28 g/mol (based on structural analysis).

Properties

IUPAC Name

methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-10(18-12(13)14-8)9(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYDLGSJYYLWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemical research, methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structural versatility allows for the modification of the thiazole core to develop new compounds with potential biological activities.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that derivatives of thiazole compounds exhibit significant activity against various pathogens. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, indicating strong potential as an anti-tubercular agent .

Medicine

In medicinal applications, this compound has been explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound interacts with UDP-N-acetylmuramate/L-alanine ligase, affecting peptidoglycan synthesis crucial for bacterial cell wall formation . This interaction suggests potential use as an antibiotic or anticancer agent.

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis0.06 µg/ml (240 nM)
AnticancerCancer cell lines (e.g., DLD1)Potent inhibitor

Industry

In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical reactions due to its unique properties. Its effectiveness as a corrosion inhibitor has also been noted, with performance improving alongside increased concentration and temperature.

Case Studies

Case Study 1: Antimicrobial Activity Against M. tuberculosis

A study focused on synthesizing derivatives based on the thiazole scaffold highlighted the efficacy of methyl 2-amino-5-benzylthiazole-4-carboxylate against M. tuberculosis. This compound was found to be more effective than traditional antibiotics like thiolactomycin and isoniazid, showcasing its potential in treating resistant strains of tuberculosis .

Case Study 2: Enzyme Inhibition in Cancer Therapy

Research into the mechanism of action for this compound revealed its role in inhibiting mitotic kinesins involved in cancer cell division. The compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells indicates its therapeutic potential in targeting specific cancer types .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The benzoyl group at position 5 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Table 1: Position 5 Substituent Impact on Molecular Properties
Compound Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Data/Notes
Target compound Benzoyl (-C₆H₅CO) C₁₂H₁₀N₂O₃S 262.28 Bulky aromatic group; enhances π-π interactions .
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Isopropyl (-CH(CH₃)₂) C₈H₁₂N₂O₂S 200.26 Aliphatic group; lower molecular weight .
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Trifluoromethyl (-CF₃) C₇H₆F₃N₂O₂S 252.27 Electron-withdrawing group; may improve metabolic stability .
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate 4-Methoxyphenyl (-C₆H₄OCH₃) C₁₂H₁₂N₂O₃S 264.31 Electron-donating methoxy group; alters solubility .

Key Observations :

  • Bulky substituents (e.g., benzoyl) increase molecular weight and may reduce solubility compared to aliphatic groups (e.g., isopropyl) .
  • Electron-withdrawing groups (e.g., -CF₃) enhance stability but could complicate synthesis .

Substituent Variations at Position 2

The amino group (-NH₂) at position 2 contrasts with cyclic amines in analogs:

Key Observations :

  • The amino group (-NH₂) is smaller and may enhance intermolecular interactions in crystal packing .

Research Implications

  • Drug Design: The benzoyl group’s aromaticity could enhance binding to hydrophobic pockets in biological targets, while the amino group facilitates hydrogen bonding .
  • Material Science: Substituent variations influence crystallinity, as seen in monoclinic crystal systems (e.g., P2₁/n space group for isopropyl analogs) .

Biological Activity

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme
this compound primarily interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase. This interaction inhibits the enzyme's activity, disrupting the peptidoglycan synthesis pathway critical for bacterial cell wall formation.

Biochemical Pathways
The compound's action leads to significant molecular and cellular effects, particularly the disruption of bacterial cell wall synthesis. This mechanism results in bacterial cell death, making it a potential candidate for antimicrobial applications.

Cellular Effects
Related compounds in the 2-aminothiazole class have demonstrated a range of biological activities including:

  • Antibacterial
  • Antifungal
  • Antiviral (anti-HIV)
  • Antioxidant
  • Antitumor
  • Anti-inflammatory
  • Analgesic

These activities suggest that this compound may similarly exhibit these properties through various biochemical interactions .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, a compound structurally related to this compound exhibited micromolar inhibition of HSET (KIFC1), which is crucial for cancer cell survival in cases of centrosome amplification. This inhibition leads to multipolar mitotic spindles and subsequent cell death in cancer cells .

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For example, certain derivatives demonstrated IC50 values ranging from 10.03 to 54.58 µg/mL against resistant strains . The presence of specific functional groups enhances their biological activity, indicating that this compound may also show similar efficacy.

Comparison with Similar Compounds

Compound TypeBiological ActivityNotable Features
2-Aminothiazole Antibacterial, antifungalSimpler structure with similar activities
Benzoylthiazole AnticancerLacks carboxylate ester; less versatile
Thiazole-4-carboxylate Limited activity compared to more complex derivativesAbsence of amino and benzoyl groups reduces reactivity

This compound is unique due to its combination of functional groups that enhance its reactivity and biological activity compared to simpler analogs .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters, followed by benzoylation. Key steps include:

  • Hantzsch thiazole synthesis : Reacting methyl 2-aminothiazole-4-carboxylate with benzoyl chloride under basic conditions (e.g., pyridine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Optimization focuses on controlling temperature (0–5°C for acylation to minimize side reactions) and stoichiometric ratios (1:1.2 thiazole:benzoyl chloride) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H NMR (δ ~6.5–8.5 ppm for benzoyl protons) and 13C^{13}C NMR (carbonyl signals at ~165–170 ppm) .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm1^{-1}, benzoyl: ~1680 cm1^{-1}) and N-H (amine: ~3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 268.72 g/mol for C11_{11}H9_9ClN2_2O2_2S derivatives) .

Q. How can intermediates be purified during synthesis to ensure high yields?

  • Recrystallization : Use ethanol or methanol for intermediates like methyl 2-aminothiazole-4-carboxylate .
  • Chromatography : Employ gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .

Advanced Research Questions

Q. What methodologies are used to evaluate the antioxidant and anticancer potential of this compound?

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) and superoxide dismutase (SOD) mimicry .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Synergy studies with cisplatin may enhance efficacy .

Q. How do structural modifications (e.g., benzoyl vs. phenyl groups) impact biological activity?

  • Benzoyl substitution : Enhances lipophilicity and π-π stacking with cellular targets (e.g., kinase ATP-binding pockets) .
  • Amino group : Critical for hydrogen bonding; replacing it with methyl reduces activity (IC50_{50} increases 10-fold in kinase inhibition assays) .

Q. How can contradictions between theoretical predictions and experimental bioactivity data be resolved?

  • Control experiments : Verify compound stability under assay conditions (e.g., DMSO solubility, pH 7.4 buffer) .
  • Structural analogs : Compare activity of derivatives (e.g., 2-chlorophenyl vs. 3-fluorophenyl) to identify substituent effects .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR tyrosine kinase) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for single crystals grown via vapor diffusion (ethanol/water) .
  • Refinement : SHELXL for structure solution; analyze dihedral angles (e.g., thiazole-benzoyl coplanarity) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH studies : Monitor degradation via HPLC in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 6–7) .
  • Lyophilization : Prepare stable lyophilized powders for in vivo studies .

Q. How can alternative derivatives be designed to enhance solubility or bioavailability?

  • Ester hydrolysis : Convert methyl ester to carboxylic acid for increased hydrophilicity .
  • Prodrug approaches : Introduce PEGylated or glycosylated moieties .

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